(+/-)-Dihydroguaiaretic acid

Vue d'ensemble

Description

(+/-)-Dihydroguaiaretic acid is a naturally occurring lignan found in various plant species. It is known for its antioxidant properties and potential health benefits. This compound has garnered interest in scientific research due to its diverse biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Dihydroguaiaretic acid typically involves the reduction of guaiacylglycerol-β-guaiacyl ether. This process can be achieved through catalytic hydrogenation using palladium on carbon as a catalyst under mild conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the heartwood of certain trees. The extraction process includes solvent extraction followed by purification using chromatographic techniques. This method ensures the isolation of high-purity this compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

(+/-)-Dihydroguaiaretic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in ethanol at room temperature.

Substitution: Halogens or alkylating agents in an organic solvent under reflux conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted lignans depending on the reagents used.

Applications De Recherche Scientifique

(+/-)-Dihydroguaiaretic acid has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective effects.

Industry: Utilized in the formulation of cosmetics and dietary supplements due to its antioxidant properties.

Mécanisme D'action

The mechanism of action of (+/-)-Dihydroguaiaretic acid involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including enzymes involved in the oxidative stress pathway. By reducing the levels of reactive oxygen species, it helps protect cells from damage and supports overall cellular health.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Gallic acid

- Caffeic acid

- Ferulic acid

- Syringic acid

Comparison

(+/-)-Dihydroguaiaretic acid is unique due to its lignan structure, which distinguishes it from other phenolic acids like gallic acid and caffeic acid. While all these compounds exhibit antioxidant properties, this compound has shown superior efficacy in certain biological assays, making it a valuable compound for therapeutic applications.

Activité Biologique

(+/-)-Dihydroguaiaretic acid (DG) is a naturally occurring lignan that has garnered significant attention due to its diverse biological activities. This article explores the compound's mechanisms of action, its pharmacological effects, and relevant case studies, supported by data tables and research findings.

Overview of Dihydroguaiaretic Acid

Dihydroguaiaretic acid is derived from various plant sources, particularly from the Larrea tridentata (chaparral) shrub. Its structural properties contribute to its bioactivity, which includes antioxidant, anti-inflammatory, and anticancer effects.

The biological activities of DG are mediated through several mechanisms:

- Antioxidant Activity : DG exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that DG can inhibit inflammatory responses by modulating signaling pathways in immune cells. Specifically, it affects the phosphorylation of key proteins involved in inflammation, such as ERK and JNK .

- Anticancer Properties : DG has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cytoskeleton in tumor cells. It selectively inhibits cyclin D1 expression, which is vital for cell cycle progression .

Pharmacological Effects

The pharmacological implications of DG have been extensively studied across various models:

Antioxidant Properties

DG demonstrates significant antioxidant activity, with studies indicating its effectiveness in scavenging reactive oxygen species (ROS) in vitro. This activity is linked to its potential therapeutic applications in oxidative stress-related conditions.

Anti-inflammatory Effects

In vitro studies reveal that DG inhibits neutrophil activation and reduces the release of inflammatory mediators. For instance, it suppresses elastase release and CD11b expression in activated human neutrophils, indicating its role as an anti-neutrophilic agent .

Anticancer Activity

DG has been shown to inhibit anchorage-independent growth of several cancer cell lines, including pancreatic and cervical cancers. It induces anoikis-like apoptosis through disruption of the actin cytoskeleton and activation of stress-activated protein kinases .

Case Studies

-

Obesity and Metabolic Disorders :

A study involving mice on a high-fructose diet demonstrated that DG supplementation improved metabolic profiles by upregulating peroxisome proliferator-activated receptors (PPAR-α), which are involved in fatty acid oxidation and lipogenesis regulation . -

Acute Respiratory Distress Syndrome (ARDS) :

In a murine model of ARDS, meso-dihydroguaiaretic acid (MDGA), a stereoisomer of DG, was found to reduce neutrophil infiltration and lung damage by inhibiting inflammatory responses .

Data Table: Biological Activities of this compound

Propriétés

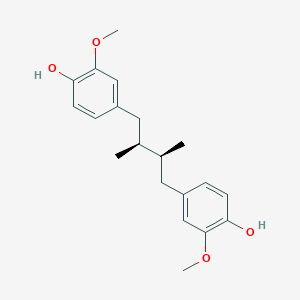

IUPAC Name |

4-[(2S,3S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOLUXMYYCTRR-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121209-88-9, 174291-55-5 | |

| Record name | Dihydroguaiaretic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121209889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroguaiaretic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174291555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROGUAIARETIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LDG4N771R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDROGUAIARETIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WX8O8A2DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.